BenchChemオンラインストアへようこそ!

4-Nitrothalidomide

TNF-alpha inhibition Immunomodulation PBMC assay

4-Nitrothalidomide is a differentiated nitro-substituted thalidomide analog with 35–55× weaker CRBN affinity (Ki=8.9 μM) than pomalidomide or lenalidomide, ideal for fine-tuning PROTAC degradation efficiency and minimizing on-target toxicity. It serves as the direct synthetic precursor to pomalidomide and the regulatory-recognized reference standard (Pomalidomide Impurity 5/D) for method validation and quality control. With potent TNF-α inhibition (IC50=13 nM) and retained anti-angiogenic activity in HUVEC assays, this compound uniquely decouples pharmacological mechanisms for rigorous SAR studies. Procure as a versatile research intermediate, impurity standard, or mechanistic probe.

Molecular Formula C13H9N3O6
Molecular Weight 303.23 g/mol
CAS No. 19171-18-7
Cat. No. B173961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrothalidomide
CAS19171-18-7
Molecular FormulaC13H9N3O6
Molecular Weight303.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)
InChIKeyKVRCAGKHAZRSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrothalidomide (CAS 19171-18-7): Quantitative Differentiation from Thalidomide and Clinical IMiDs for Procurement Decisions


4-Nitrothalidomide (CAS 19171-18-7) is a nitro-substituted thalidomide analog that functions as an inhibitor of tumor necrosis factor-alpha (TNF-α) release and as a ligand for the E3 ubiquitin ligase cereblon (CRBN) . While sharing the phthalimide-glutarimide scaffold of the immunomodulatory imide drug (IMiD) class, the 4-position nitro group confers distinct potency, binding, and synthetic utility that differentiate it from thalidomide, lenalidomide, and pomalidomide in ways directly relevant to research procurement and experimental design [1].

Why In-Class IMiD Substitution Fails: Distinct CRBN Affinity and Synthetic Utility of 4-Nitrothalidomide


Despite structural similarity, 4-nitrothalidomide cannot be interchanged with thalidomide, lenalidomide, or pomalidomide in experimental workflows due to its approximately 35- to 55-fold weaker binding affinity for cereblon (CRBN) compared to clinical IMiDs [1], and its unique role as a key intermediate in the synthesis of pomalidomide . These differences directly impact the design of CRBN-recruiting PROTACs, the interpretation of structure-activity relationship (SAR) studies, and the selection of reference standards for pharmaceutical quality control.

4-Nitrothalidomide: Quantitative Evidence for Selection vs. Thalidomide, Lenalidomide, and Pomalidomide


TNF-α Inhibition Potency: 4-Nitrothalidomide Matches Pomalidomide, Outperforms Thalidomide by >2,400-fold

4-Nitrothalidomide inhibits lipopolysaccharide (LPS)-stimulated TNF-α release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 13 nM, a value identical to that reported for the clinical drug pomalidomide and lenalidomide . In contrast, the parent compound thalidomide exhibits IC50 values ranging from 32.12 to 76.91 μM in comparable cellular assays [1]. This represents an over 2,400-fold difference in potency, demonstrating that the 4-nitro substitution drastically enhances in vitro TNF-α inhibitory activity relative to thalidomide, bringing it to the level of advanced clinical IMiDs .

TNF-alpha inhibition Immunomodulation PBMC assay

CRBN Binding Affinity: 4-Nitrothalidomide is a 35- to 55-fold Weaker Binder than Lenalidomide and Pomalidomide

4-Nitrothalidomide binds to cereblon (CRBN) with a Ki of 8.9 μM [1]. This affinity is approximately 50-fold weaker than lenalidomide (Ki = 177.80 nM) and approximately 57-fold weaker than pomalidomide (Ki = 156.60 nM) [2]. While thalidomide itself binds CRBN with a Kd of 121.6 nM [2], the 4-nitro substitution significantly reduces CRBN engagement. This differential binding profile is critical for PROTAC design, where varying E3 ligase ligand affinity can fine-tune degradation efficiency and selectivity, and for interpreting neosubstrate degradation patterns in mechanistic studies.

CRBN binding E3 ligase PROTAC design

Synthetic Utility: 4-Nitrothalidomide is a Direct Precursor to Pomalidomide

4-Nitrothalidomide is a key intermediate in the synthesis of pomalidomide (P688200), a clinically approved immunomodulatory drug [1]. The compound serves as a direct precursor, with the nitro group being reduced to an amino group to yield pomalidomide [2]. This defined synthetic role provides a clear distinction from thalidomide, lenalidomide, and pomalidomide, which are end-product pharmaceuticals or advanced clinical candidates. Furthermore, 4-nitrothalidomide is an identified impurity of pomalidomide (Pomalidomide Impurity 5 / Impurity D) , making it essential for pharmaceutical quality control and analytical method validation in pomalidomide drug substance and product testing.

Synthetic intermediate Pomalidomide Pharmaceutical impurity

HUVEC Anti-Proliferative Activity: Distinct from Thalidomide's Teratogenic and Anti-Angiogenic Profile

4-Nitrothalidomide inhibits the growth and proliferation of human umbilical vein endothelial cells (HUVECs) . While quantitative IC50 data for this specific assay is not reported in the accessed sources, this activity is noteworthy because thalidomide's anti-angiogenic effects are linked to its teratogenicity, whereas pomalidomide has been shown to be non-anti-angiogenic at anti-inflammatory doses [1]. This suggests that 4-nitrothalidomide may retain some anti-proliferative/anti-angiogenic properties distinct from advanced clinical IMiDs, making it a useful tool for dissecting the structure-activity relationship of angiogenesis versus immunomodulation in the thalidomide class.

HUVEC Angiogenesis Anti-proliferative

Validated Procurement Scenarios for 4-Nitrothalidomide Based on Quantitative Evidence


PROTAC Development Requiring Fine-Tuned CRBN Recruitment

Use 4-nitrothalidomide as a CRBN-recruiting ligand when designing PROTACs that require weaker E3 ligase engagement than pomalidomide or lenalidomide. Its Ki of 8.9 μM provides a 35- to 57-fold reduction in CRBN affinity compared to clinical IMiDs , allowing for optimization of degradation efficiency and minimization of on-target toxicity. This is particularly relevant for targets where excessive degradation is undesirable or where the therapeutic window must be carefully controlled.

Pomalidomide Manufacturing Process Development and Impurity Control

Procure 4-nitrothalidomide as a key starting material or intermediate for the synthesis of pomalidomide . Additionally, use it as an analytical reference standard (Pomalidomide Impurity 5/Impurity D) for method validation, stability studies, and quality control testing of pomalidomide drug substance and drug product [5]. Regulatory-compliant characterization data supports this application [3].

SAR Studies Disentangling TNF-α Inhibition from CRBN-Mediated Degradation

Employ 4-nitrothalidomide in structure-activity relationship studies to decouple potent TNF-α inhibition (IC50 = 13 nM) from high-affinity CRBN binding [5]. By comparing its effects to thalidomide (weak TNF-α inhibitor, moderate CRBN binder) and pomalidomide (potent TNF-α inhibitor, strong CRBN binder), researchers can dissect the relative contributions of these mechanisms to observed biological and toxicological outcomes.

Angiogenesis-Focused Research Requiring an IMiD-Class Control

Utilize 4-nitrothalidomide in HUVEC-based angiogenesis assays as a control compound that retains anti-proliferative activity, in contrast to pomalidomide, which lacks this effect at anti-inflammatory doses . This application is valuable for studying the structure-activity relationship driving the anti-angiogenic versus immunomodulatory branches of IMiD pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrothalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.